

tert-Butyl N-Cbz-4-aminobutanoate CAS number and supplier

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Compound of Interest

Compound Name: *tert-Butyl N-Cbz-4-aminobutanoate*

Cat. No.: *B3042116*

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A Technical Guide to **tert-Butyl N-Cbz-4-aminobutanoate** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **tert-Butyl N-Cbz-4-aminobutanoate**, a key building block in synthetic organic chemistry, with a particular focus on its application in peptide synthesis and the development of novel therapeutics targeting the GABAergic system.

Chemical Identity and Properties

tert-Butyl N-Cbz-4-aminobutanoate, also known as tert-Butyl N-(benzyloxycarbonyl)-4-aminobutanoate, is a derivative of 4-aminobutanoic acid (GABA). In this compound, the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is protected as a tert-butyl ester. This dual protection makes it a versatile reagent for the controlled synthesis of complex molecules.

Property	Value
CAS Number	5105-79-3
Molecular Formula	C ₁₆ H ₂₃ NO ₄
Molecular Weight	293.36 g/mol

Suppliers

This compound is commercially available from a variety of chemical suppliers. It is advisable to contact the suppliers directly for current pricing, purity, and availability.

Supplier
Chemicalbridge
Amadis Chemical
Apollo Scientific
Sigma-Aldrich
Thermo Fisher Scientific

Experimental Protocols

The primary application of **tert-Butyl N-Cbz-4-aminobutanoate** is in the synthesis of peptides and peptidomimetics, where it serves as a protected form of a GABA residue.

General Peptide Coupling Protocol

The incorporation of the GABA moiety into a peptide chain typically involves standard solid-phase or solution-phase peptide synthesis techniques.

- **Deprotection of the coupling partner:** If starting with a resin-bound amino acid, the N-terminal protecting group (e.g., Fmoc) is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
- **Activation of **tert-Butyl N-Cbz-4-aminobutanoate**:** The carboxylic acid of a protected amino acid is activated using a coupling reagent such as HBTU, HATU, or a carbodiimide like DIC in the presence of an activating agent like HOBt.
- **Coupling Reaction:** The activated amino acid is then added to the deprotected amino group of the resin-bound peptide or the other amino acid in solution. The reaction is typically carried out in an inert solvent like DMF or NMP in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

- **Monitoring and Washing:** The progress of the coupling reaction is monitored using a qualitative test such as the Kaiser test. Upon completion, the resin is thoroughly washed to remove excess reagents and byproducts.

Deprotection Strategies

The Cbz and tert-butyl protecting groups can be removed under different conditions, allowing for selective deprotection.

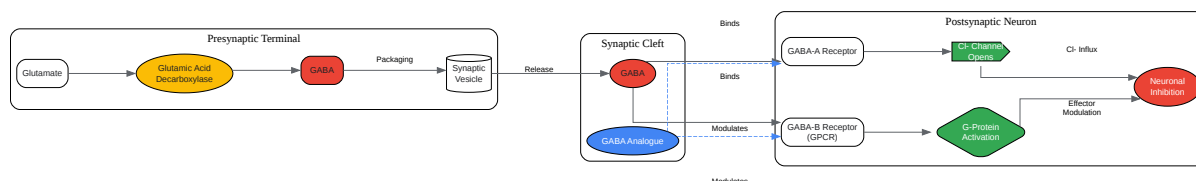
- **Removal of the Cbz Group:** The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis. This involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a solvent such as methanol or ethanol.
- **Removal of the tert-Butyl Ester:** The tert-butyl ester is labile to strong acids. It is commonly cleaved using trifluoroacetic acid (TFA), often in a mixture with scavengers like water and triisopropylsilane to prevent side reactions.

Application in Drug Development: Targeting the GABAergic System

Given that **tert-Butyl N-Cbz-4-aminobutanoate** is a derivative of GABA, it is a valuable precursor for the synthesis of GABA analogues. These synthetic analogues are designed to interact with the GABAergic system, which plays a crucial role in regulating neuronal excitability in the central nervous system.

GABAergic Signaling Pathway

GABA is the main inhibitory neurotransmitter in the brain. It mediates its effects by binding to two major classes of receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. The activation of these receptors generally leads to a decrease in neuronal excitability.



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Caption: Overview of the GABAergic signaling pathway and potential modulation by GABA analogues.

By synthesizing novel molecules derived from **tert-Butyl N-Cbz-4-aminobutanoate**, researchers can develop selective agonists, antagonists, or allosteric modulators of GABA receptors. Such compounds have the potential to be developed into drugs for a variety of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and spasticity.

Quantitative Data

The following table summarizes typical data that would be collected during the synthesis and characterization of a dipeptide using **tert-Butyl N-Cbz-4-aminobutanoate**.

Parameter	Example Value	Method
Purity of Starting Material	>98%	HPLC, NMR
Reaction Yield (Coupling)	85-95%	Gravimetric
Reaction Purity (Crude)	>90%	HPLC
Final Product Purity	>98%	HPLC
^1H NMR	Conforms to expected structure	400 MHz NMR
Mass Spectrometry	$[\text{M}+\text{H}]^+$ observed	ESI-MS

Conclusion

tert-Butyl N-Cbz-4-aminobutanoate is a fundamental building block for the synthesis of modified peptides and GABA analogues. Its well-defined protecting group strategy allows for its versatile use in complex synthetic routes. A thorough understanding of its handling, reaction conditions, and deprotection methods is crucial for its successful application in the development of novel chemical entities for research and therapeutic purposes.

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